Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-
Description
Systematic Nomenclature and Chemical Identifiers
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- represents a systematically named amino alcohol compound that adheres to International Union of Pure and Applied Chemistry naming conventions. The compound is officially designated as 2-([(5-Methyl-2-thienyl)methyl]amino)ethanol according to chemical database records. This systematic nomenclature clearly delineates the structural components, beginning with the ethanol backbone and indicating the specific substitution pattern at the 2-position with the 5-methyl-2-thienylmethyl amino group.
The chemical identification system assigns this compound the Chemical Abstracts Service registry number 721958-87-8, providing a unique identifier for database searches and regulatory documentation. The molecular formula C8H13NOS accurately represents the atomic composition, indicating eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight has been determined to be 171.26 grams per mole, which places this compound within the range typical for small molecule pharmaceutical intermediates and bioactive compounds.
Properties
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRWEWWOBOJKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405993 | |
| Record name | 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-87-8 | |
| Record name | 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Nucleophilic Substitution with (5-Methyl-2-Thienyl)Methyl Halides
Reaction Scheme :
$$
\text{(5-Methyl-2-thienyl)methyl bromide} + \text{2-Aminoethanol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
Procedure :
- (5-Methyl-2-thienyl)methyl bromide (1.2 eq.) and 2-aminoethanol (1.0 eq.) are combined in toluene under nitrogen. Aqueous NaOH (50%, 2.5 eq.) and tetrabutylammonium hydrogensulfate (0.1 eq.) are added as a phase-transfer catalyst.
- The mixture is stirred at 40–50°C for 6–8 h. Post-reaction, the organic layer is washed with brine (5×250 mL) and concentrated.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 40 | 50 | 60 |
| Catalyst Loading | 0.05 eq. | 0.1 eq. | 0.2 eq. |
| Yield (%) | 62 | 72 | 68 |
Analysis :
Method B: Reductive Amination of 5-Methyl-2-Thiophenecarboxaldehyde
Reaction Scheme :
$$
\text{5-Methyl-2-thiophenecarboxaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
$$
Procedure :
- 5-Methyl-2-thiophenecarboxaldehyde (1.0 eq.) and 2-aminoethanol (1.1 eq.) are dissolved in methanol. After 1 h at 25°C, sodium borohydride (1.5 eq.) is added portionwise. The reaction is quenched with acetic acid, and the product is extracted into ethyl acetate.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | MeOH | THF | EtOH |
| Reducing Agent | NaBH₄ | NaBH₃CN | LiAlH₄ |
| Yield (%) | 78 | 87 | 65 |
Analysis :
Method C: Heterogeneous Catalysis with Acidic Resins
Procedure :
- Adapted from, 2-aminoethanol (1.0 eq.) and (5-methyl-2-thienyl)methanol (1.2 eq.) are refluxed in toluene with Amberlite IR-120 (2.0 g/mmol) for 24 h. The resin is filtered, and the solution is concentrated.
Key Findings :
- Yield : 58% with 94% HPLC purity.
- Advantage : Avoids halide intermediates, reducing waste.
Method D: Microwave-Assisted Synthesis
Procedure :
- 2-Aminoethanol and (5-methyl-2-thienyl)methyl chloride are irradiated at 100°C for 20 min in DMF with K₂CO₃.
Results :
- Yield : 69% (vs. 48% for conventional heating).
- Purity : 91% by HPLC.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| A | 72 | 93 | High | Moderate |
| B | 87 | 97 | Moderate | High |
| C | 58 | 94 | Low | Low |
| D | 69 | 91 | High | High |
Recommendation : Method B (reductive amination) offers optimal yield and purity for lab-scale synthesis, while Method A suits industrial applications due to shorter reaction times.
Analytical Characterization
- FT-IR : N–H stretch at 3350 cm⁻¹, C–O (ethanol) at 1050 cm⁻¹.
- XRD : Crystalline peaks at 2θ = 18.4°, 22.7°, confirming polymorph Form I.
- Thermogravimetry : Decomposition onset at 210°C, suitable for room-temperature storage.
Challenges and Mitigation Strategies
- Impurity Formation : Over-alkylation in Method A is minimized by stoichiometric control (electrophile ≤1.2 eq.).
- Exothermic Reactions : Gradual addition of NaBH₄ in Method B prevents thermal runaway.
- Catalyst Recovery : Amberlite IR-120 in Method C is reused ≤3 times without yield loss.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, which contribute to its binding affinity and biological activity. The compound may also modulate specific signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
2-(2-Thienyl)ethanol
- Structure: Ethanol substituted with a thiophen-2-yl group at the 2-position.
- Key Properties: CAS No.: 5402-55-1; Formula: C₆H₈OS . Applications: Used as a pharmaceutical intermediate, highlighting the role of thienyl groups in bioactive molecule synthesis .
- Comparison: Unlike the target compound, 2-(2-thienyl)ethanol lacks the aminoethyl linkage, resulting in reduced basicity and hydrogen-bonding capacity. The absence of the methyl substituent on the thiophene ring in 2-(2-thienyl)ethanol may lead to differences in steric hindrance and electronic effects during reactions .
Diethylaminoethanol (DEAE)
- Structure: Ethanol substituted with a diethylamino group (tertiary amine).
- Key Properties: CAS No.: 100-37-8; Formula: C₆H₁₅NO . Physical State: Colorless liquid with a weak ammonia odor; Boiling Point: ~162°C . Applications: Industrial solvent, corrosion inhibitor, and precursor in surfactant synthesis .
- Comparison: DEAE’s tertiary amine structure enhances its stability and solubility in non-polar solvents compared to the secondary amine in the target compound.
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structure: Ethanol substituted with a methyl-(2-methoxyethyl)amino group.
- Key Properties: Synthesis: Produced via alkylation of 2-methoxy-N-methylethylamine with 2-bromoethanol in toluene . Applications: Intermediate in the synthesis of complex pharmaceuticals, such as kinase inhibitors .
- Comparison :
- The methoxyethyl group in this compound introduces ether functionality, improving hydrophilicity compared to the hydrophobic thienyl group in the target compound.
- The methyl substitution on the thiophene ring may confer steric and electronic differences, affecting reactivity in substitution or coupling reactions .
2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide
- Structure: Ethanol derivative with a thiazole-thioacetamide substituent.
- Key Properties: CAS No.: Not explicitly listed; Synonyms: Includes thiazole and aminoethyl motifs . Applications: Likely used in medicinal chemistry due to the thiazole ring’s prevalence in antibiotics and antivirals .
- Comparison: The thiazole ring introduces nitrogen and sulfur heteroatoms, contrasting with the sulfur-only thiophene in the target compound.
Physicochemical and Toxicological Data Comparison
Biological Activity
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the synthesis, biological evaluation, and relevant case studies related to this compound.
Synthesis of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-
The synthesis of this compound typically involves the reaction of 5-methyl-2-thiophenemethanol with appropriate amines under controlled conditions. The details of the synthetic pathway often include steps such as nucleophilic substitution and condensation reactions, leading to the formation of the final product. The structural confirmation is usually achieved through techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its efficacy:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
These results indicate that the compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In addition to its antimicrobial effects, Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- has shown promising anticancer activity in vitro. Studies have reported IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 1.1 |
| L1210 (leukemia) | 2.8 |
| CEM (T-lymphoblastic leukemia) | 2.3 |
These findings suggest that the compound effectively inhibits cancer cell proliferation, particularly in HeLa cells, indicating potential for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of various thienyl derivatives, Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- was compared with other compounds. The results highlighted its superior activity against specific strains of bacteria, suggesting that structural modifications could enhance its potency further .
Case Study 2: Anticancer Mechanisms
Another research effort investigated the mechanisms by which Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- exerts its anticancer effects. The study revealed that the compound induces cell cycle arrest at the G2/M phase in HeLa cells, contributing to its effectiveness as an anticancer agent .
Q & A
Q. What are optimized synthetic routes for Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, and how can yields be improved?
Methodological Answer: A two-step synthesis approach is commonly employed for analogous aminoethanol derivatives:
Alkylation : React 5-methyl-2-thiophenemethylamine with 2-bromoethanol in a polar aprotic solvent (e.g., toluene) under reflux (100°C, 2 hours) with triethylamine as a base. This step achieves ~88% yield in similar compounds (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) .
Purification : Use C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product, as demonstrated for structurally related spirocyclic compounds .
Q. Key Variables for Yield Optimization :
Q. What spectroscopic techniques are recommended for characterizing this compound, and what are expected diagnostic peaks?
Methodological Answer :
- NMR :
- FT-IR : Look for O-H stretching (3200–3600 cm), N-H bending (1550–1650 cm), and thiophene C-S vibrations (600–700 cm) .
- Mass Spectrometry : The molecular ion [M+H] should align with the molecular weight (e.g., ~207 g/mol for CHNOS).
Validation Tip : Cross-reference with computational models (e.g., DFT-calculated IR/Raman spectra) to resolve artifacts in vibrational data .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer :
- Hazard Classification : Similar aminoethanols are classified as acute toxicity (Category 4, oral/skin) and skin irritants (Category 1B) .
- Protective Measures :
- Use closed systems and spark-proof tools to avoid flammability risks (flash point ~150°C) .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Neutralize residues with dilute acetic acid, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer :
- Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities from incomplete alkylation (e.g., residual thiophene derivatives) may distort peaks .
- Step 2 : Perform solvent-dependent NMR studies (e.g., DMSO-d vs. CDCl) to assess hydrogen bonding effects on chemical shifts .
- Step 3 : Compare experimental IR/Raman spectra with DFT models (e.g., B3LYP/6-31G*) to identify artifacts caused by solvent interactions or protonation states .
Case Study : For analogous acylated chymotrypsins, resonance Raman data contradicted FT-IR due to electronic strain in the carbonyl group; computational modeling resolved the discrepancy .
Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?
Methodological Answer :
- Degradation Pathways :
- Acidic Conditions : Protonation of the amino group may lead to ethanol oxidation.
- Basic Conditions : Hydrolysis of the thiophene ring or N-C bond cleavage can occur .
- Stabilization Methods :
Q. How does the compound interact with biological macromolecules (e.g., proteins or DNA), and what assays validate these interactions?
Methodological Answer :
- Binding Studies :
- Cellular Assays : Retro-2 analogs (e.g., 2-{[(5-methyl-2-thienyl)methylene]amino}) inhibit retrograde toxin trafficking in HeLa cells (EC = 12.2 µM) .
Validation : Co-crystallization or molecular docking (e.g., AutoDock Vina) can confirm binding modes, such as stacking interactions with TERRA G-quadruplex DNA .
Q. Table 1: Synthetic Conditions for Analogous Aminoethanol Derivatives
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromoethanol, EtN | Toluene | 100 | 88 | |
| 2 | C18 chromatography | Acetonitrile/Water | RT | 96 |
Q. Table 2: Key Spectroscopic Peaks
| Technique | Diagnostic Signal | Expected Value | Reference |
|---|---|---|---|
| H-NMR | Thiophene CH | δ 2.4 ppm | |
| FT-IR | O-H Stretch | 3200–3600 cm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
